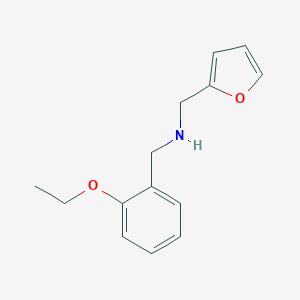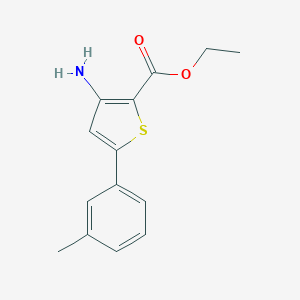
Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate is a thiophene-based compound . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives are synthesized using various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate can be represented by the Inchi Code1S/C14H15NO2S/c1-3-17-14 (16)13-11 (15)8-12 (18-13)10-6-4-9 (2)5-7-10/h4-8H,3,15H2,1-2H3 . Physical And Chemical Properties Analysis
Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate has a molecular weight of 261.34 . It is a pale yellow needle-like solid . It has a melting point of 109-116°C . It should be stored at 0-8°C .科学的研究の応用
Application Summary
Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate
has been investigated for various purposes, including:
a. Anticancer Properties
Researchers have explored its potential as an anticancer agent . By modifying the thiophene structure, they aim to develop compounds that selectively target cancer cells, inhibit their growth, and minimize side effects on healthy tissues .
b. Anti-Inflammatory Effects
The compound’s anti-inflammatory properties make it relevant in the context of treating inflammatory diseases. Understanding its mechanisms of action and optimizing its structure could lead to novel anti-inflammatory drugs .
Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate
derivatives have demonstrated antimicrobial activity . Researchers investigate their effectiveness against bacteria, fungi, and other pathogens .
d. Organic Semiconductors
Thiophene-based molecules play a crucial role in the development of organic semiconductors . These materials find applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
e. Corrosion Inhibition
Thiophene derivatives, including those related to our compound, serve as corrosion inhibitors in industrial chemistry and material science. They protect metals from corrosion in various environments .
f. Other Pharmacological Properties
Researchers continue to explore additional pharmacological properties, such as antihypertensive and anti-atherosclerotic effects. These investigations involve both in vitro and in vivo studies .
Experimental Procedures
The synthesis of Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate typically involves condensation reactions. Common methods include:
a. Gewald Reaction
The Gewald reaction combines sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
b. Paal–Knorr Reaction
In the Paal–Knorr reaction, 1,4-dicarbonyl compounds react with phosphorus pentasulfide (P4S10) to yield thiophene derivatives .
c. Other Condensation Reactions
Additional methods include the Fiesselmann and Hinsberg syntheses, each leading to specific thiophene structures .
Results and Quantitative Data
Researchers report their findings based on extensive characterization, including spectroscopic techniques (NMR, IR, UV–vis), X-ray crystallography, and biological assays. Quantitative data may include IC50 values (for anticancer activity), inhibition percentages (for corrosion inhibition), and other relevant parameters .
将来の方向性
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate could be in the development of new drugs and therapies.
特性
IUPAC Name |
ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-3-17-14(16)13-11(15)8-12(18-13)10-6-4-5-9(2)7-10/h4-8H,3,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIRULFWUPMAJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC(=C2)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B511021.png)
![13,13,13a,15,15-pentamethyl-6,7,13a,15-tetrahydro-13H-indolo[1',2':4,5][1,4]diazepino[1,7-a]indole](/img/structure/B511031.png)
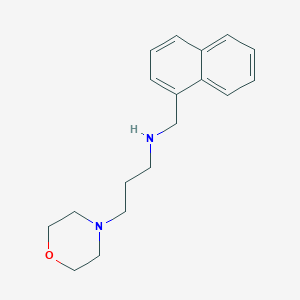
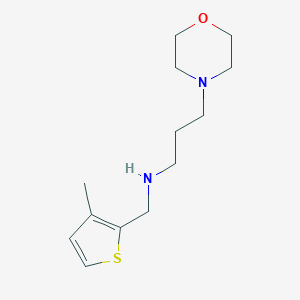
![3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol](/img/structure/B511055.png)
![{4-[(3-Imidazol-1-yl-propylamino)-methyl]-phenyl}-dimethyl-amine](/img/structure/B511057.png)
![[(2-chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B511058.png)
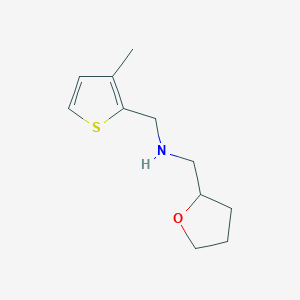
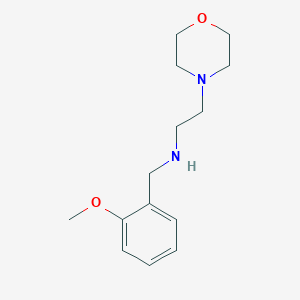
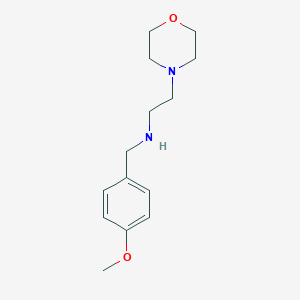
![Diethyl-(4-{[(pyridin-3-ylmethyl)-amino]-methyl}-phenyl)-amine](/img/structure/B511065.png)
![{4-[(4-Methoxy-benzylamino)-methyl]-phenyl}-dimethyl-amine](/img/structure/B511066.png)
![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine](/img/structure/B511068.png)
